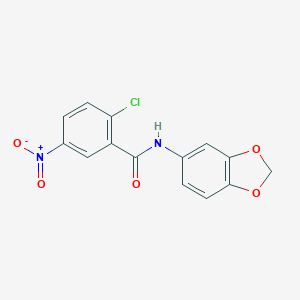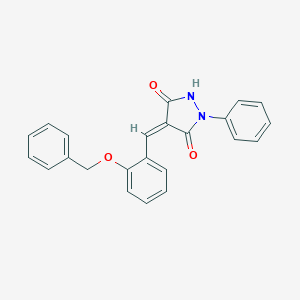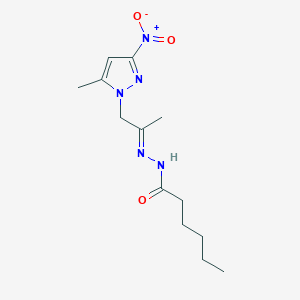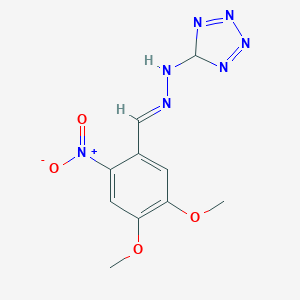
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide, also known as BNIPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BNIPQ is a member of the nitrobenzamide family of compounds, which are known to have a range of biological activities.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Nitrobenzamide derivatives, including those with modifications on the benzodioxol ring, have been investigated for their potential anticonvulsant properties. For example, certain nitrobenzamide compounds have demonstrated high anticonvulsive activity, which is a promising direction for developing new antiepileptic drugs. These compounds undergo rigorous quality control methods, including identification, impurity determination, and quantitative analysis to ensure their suitability for further preclinical studies (Sych et al., 2018).
Antimycobacterial Activity
The design and synthesis of novel nitrobenzamide derivatives have shown significant in vitro antitubercular activity. This suggests that modifications of the nitrobenzamide structure, potentially including the incorporation of a benzodioxol moiety, could yield compounds with useful antimicrobial properties, offering a new direction for the development of antimycobacterial agents (Wang et al., 2019).
Biofilm Inhibition and Cytotoxicity
Compounds structurally related to benzodioxoles and nitrobenzamides have been synthesized and tested for their ability to inhibit bacterial biofilms and for cytotoxic effects. Some derivatives showed suitable inhibitory action against biofilms of certain bacterial strains while displaying moderate cytotoxicity, indicating their potential as antibacterial agents with specific applications in targeting bacterial biofilms (Abbasi et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-3-2-9(17(19)20)6-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJFWKSBNTCTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-nitro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}-4-methylpiperazine](/img/structure/B447262.png)
![(2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenoxy)acetonitrile](/img/structure/B447263.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene]-4-phenyl-1,3-oxazol-5(2H)-one](/img/structure/B447268.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B447269.png)


![ethyl {4-bromo-2-[2-(1H-tetraazol-5-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B447276.png)

![2-bromo-6-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B447278.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B447280.png)
![1-{4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-nitrophenyl}-4-methylpiperazine](/img/structure/B447282.png)
![1-[3-({4-(4-Ethoxyanilino)-5-nitro-6-methyl-2-pyrimidinyl}amino)phenyl]ethanone](/img/structure/B447285.png)
